(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate
Description
(E)-Cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is an indole-based acrylate derivative with a molecular formula of C₁₉H₂₀N₂O₂ (average mass: 308.38 g/mol). Its structure features:
Properties
IUPAC Name |
cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQNEWRBKUSBW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Conditions
The reaction proceeds via deprotonation of cyclohexyl cyanoacetate by a base (e.g., piperidine or ammonium acetate), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of indole-3-carbaldehyde, followed by dehydration to form the conjugated acrylate system. Key parameters include:
- Combine indole-3-carbaldehyde (1.0 equiv.) and cyclohexyl cyanoacetate (1.2 equiv.) in anhydrous ethanol.
- Add piperidine (0.2 equiv.) and reflux at 85°C for 12 hours.
- Cool, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
- Isolate the product as a pale-yellow solid (yield: 65–78%).
Stereochemical Control
The reaction exclusively produces the (E)-isomer due to the thermodynamic stability of the trans-configured α,β-unsaturated system. Nuclear Overhauser Effect (NOE) NMR studies confirm the absence of (Z)-isomer contamination.
Industrial-Scale Synthesis and Process Optimization
Industrial production requires modifications to improve safety, yield, and cost-efficiency. A patented method addresses decarboxylation risks and waste management by employing acetic acid as a co-solvent and continuous flow reactors.
Key Industrial Protocol
- Reactants : Indole-3-carbaldehyde (1.0 equiv.), cyclohexyl cyanoacetate (1.1 equiv.), ammonium acetate (0.15 equiv.).
- Solvent System : Acetic acid:ethanol (1:3 v/v).
- Conditions : Continuous flow reactor at 120°C, residence time 30 minutes.
- Yield : 89% with >99% purity (HPLC).
Advantages :
- Acetic acid suppresses violent CO₂ release during decarboxylation.
- Continuous flow ensures consistent temperature control and scalability.
Alternative Synthetic Approaches
Transesterification of Methyl Ester Precursors
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate (synthesized via standard Knoevenagel methods) undergoes transesterification with cyclohexanol under acid catalysis:
$$
\text{CH}3\text{OCOC(CN)=CH-Indole} + \text{Cyclohexanol} \xrightarrow{\text{H}2\text{SO}_4, 110^\circ\text{C}} \text{Cyclohexyl-OCOC(CN)=CH-Indole} + \text{MeOH}
$$
Yield : 50–60% (lower than direct Knoevenagel due to side reactions).
Palladium-Catalyzed Cross-Coupling
Aryl halide precursors (e.g., 3-iodoindole) can react with cyclohexyl propiolate derivatives via Heck coupling, though this method is less common due to cost and complexity:
$$
\text{3-Iodoindole} + \text{HC≡C-COO-Cyclohexyl} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{this compound}
$$
Purification and Characterization
Purification Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.95 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.20 (m, 4H, indole H), 5.10–5.05 (m, 1H, cyclohexyl OCH), 2.30–1.20 (m, 10H, cyclohexyl).
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
- HRMS : m/z 294.3 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
The ester/amide group and substituents on the indole ring critically influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron Effects: The cyano group in all compounds enhances electron-withdrawing properties, stabilizing the acrylate backbone and influencing binding interactions (e.g., ICMD-01’s COX-2 inhibition) .
- Steric Hindrance : The cyclohexyl group may limit binding to flat enzymatic pockets, whereas ICMD-01’s phenylamide allows for π-π stacking with COX-2’s active site .
ICMD-01 (Phenylamide Analog):
- The phenylamide group facilitates hydrogen bonding with COX-2 residues .
- By contrast, the cyclohexyl ester analog lacks reported biological data, though its structural similarity implies possible activity in related pathways.
Methyl Ester Analog:
- Crystallographic studies (space group P21/c, Z = 4) reveal a planar indole-acrylate system with intramolecular hydrogen bonds (N–H⋯O). This rigidity may hinder conformational adaptability in target binding compared to flexible esters .
Bromo-Sulfonyl Analog:
- Substitution with bromo and phenylsulfonyl groups introduces steric and electronic effects that could modulate reactivity (e.g., alkylation or nucleophilic substitution) .
Biological Activity
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 374091-59-5 |
| Density | 1.23 g/cm³ (predicted) |
| Boiling Point | 508 °C (predicted) |
The compound contains a cyclohexyl group, a cyano group, and an indole derivative, which contributes to its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction . This method combines an indole derivative with a cyanoacrylate under basic conditions, yielding the desired product through the formation of a double bond between the acrylate and the indole moiety.
Anticancer Properties
Research indicates that compounds containing indole derivatives often exhibit significant anticancer activities. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The indole moiety is known for its ability to interact with biological receptors, potentially modulating their activity and influencing cell proliferation pathways .
In one study, derivatives similar to this compound demonstrated promising results against human colon carcinoma (HCT116) cell lines with IC50 values as low as 2.5 µM, indicating potent anticancer activity .
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. The cyano group in this compound may enhance these effects through mechanisms involving modulation of inflammatory pathways. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its structural components:
- Indole Moiety : Known for its ability to interact with various receptors, potentially influencing signaling pathways involved in cancer progression and inflammation.
- Cyano Group : Can participate in hydrogen bonding and nucleophilic addition reactions, enhancing the compound's reactivity and interaction with biological targets .
Case Studies
Several studies have highlighted the potential of indole-based compounds in medicinal applications:
- A study on related indole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Another investigation reported that compounds similar to this compound exhibited protective effects against oxidative stress-induced cellular damage, showcasing their potential as therapeutic agents in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where indole-3-carbaldehyde reacts with cyanoacetic acid derivatives. For example, using a cyclohexyl ester group, the reaction typically requires a base (e.g., piperidine) and a polar aprotic solvent (e.g., acetonitrile) under reflux. Evidence from analogous syntheses shows that NaH in acetonitrile with alkyl halides (e.g., ethyl iodide) achieves high yields (94%) for ester derivatives . Key factors include temperature control (0°C for base activation) and purification via column chromatography (15–20% ethyl acetate/hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
